N-Acetyl Famciclovir-d4
Description
Properties
Molecular Formula |
C₁₆H₁₇D₄N₅O₅ |
|---|---|
Molecular Weight |
367.39 |
Synonyms |
2-(2-(2-Acetamido-9H-purin-9-yl)ethyl)propane-1,3-diyl Diacetate-d4 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization of Famciclovir Analogs
Strategic Approaches for Famciclovir (B1672041) Synthesis
The creation of the fundamental famciclovir structure is the initial phase, which relies on the assembly of a purine base and a specific acyclic side chain.
Famciclovir, the diacetylated oral prodrug of the antiviral agent penciclovir (B1679225), is synthesized through various established routes, often starting from a purine derivative. drugbank.com A common strategy involves the alkylation of a protected guanine precursor with a suitable side-chain synthon. One efficient method begins with guanine, which is chlorinated to form 2-amino-6-chloropurine. tandfonline.comresearchgate.net This intermediate is then coupled with a side-chain precursor.
Key synthetic routes include:
Alkylation of 2-amino-6-chloropurine: This intermediate can be reacted with precursors like triethyl 3-bromopropane-1,1,1-tricarboxylate. tandfonline.com Subsequent chemical modifications, including reduction and acetylation, yield famciclovir. tandfonline.com
Use of N2-acetyl-7-benzylguanine: This starting material allows for regioselective alkylation at the N9 position. researchgate.netnih.gov The benzyl group can be removed later in the synthesis via catalytic hydrogenolysis. researchgate.net
Mitsunobu Reaction: This reaction can be used to couple unprotected purine bases with the side-chain alcohol, providing a direct route to the acyclic nucleoside analog structure. researchgate.net
Pyrimidone-based route: An alternative approach starts with 2,4-dichloro-5-nitropyrimidine, which undergoes condensation and a series of transformations including ammonolysis, reduction, and cyclization to form the purine ring system with the side chain already attached. google.com
A generalized synthetic scheme for famciclovir often involves the initial coupling of the purine base with the side chain, followed by hydrogenation to remove protecting or functional groups (like a chloro group), reduction of ester groups on the side chain to diols, and finally esterification to add the acetyl groups. google.com
Table 1: Comparison of Key Synthetic Intermediates for Famciclovir
| Starting Material | Key Intermediate | Primary Advantage |
| Guanine | 2-amino-6-chloropurine | Readily available starting material. researchgate.net |
| N2-acetyl-7-benzylguanine | N9-alkylated guanine derivative | High regioselectivity at the N9 position. researchgate.netnih.gov |
| 2,4-dichloro-5-nitropyrimidine | 2-[2-(2-amino-9H-purine-9-yl)ethyl]-1,3-propylene glycol | Builds the purine ring during the synthesis. google.com |
A significant challenge in the synthesis of famciclovir and its analogs is controlling the regioselectivity of the alkylation of the purine ring. Purines are ambident nucleophiles, with N7 and N9 being the most common sites for alkylation. ub.edu For famciclovir, alkylation must occur specifically at the N9 position to achieve the desired biologically active structure. researchgate.net
Several factors and methods influence the N9/N7 isomer ratio:
Reaction Conditions: The choice of base and solvent is critical. Tetrabutylammonium hydroxide has been shown to provide good results for N9 selectivity. ub.edu
Microwave Irradiation: The use of microwave-assisted synthesis can significantly reduce reaction times and improve regioselectivity by minimizing the formation of secondary products. ub.educonsensus.app
Protecting Groups: Utilizing protected purine derivatives, such as silylated guanines or N2-acetyl-7-benzylguanine, can direct the alkylation to the N9 position. researchgate.netnih.gov
Mitsunobu Conditions: While sometimes requiring longer reaction times, the Mitsunobu reaction can also be optimized for selective N9 alkylation. researchgate.netrsc.org
Methodologies for Deuterium (B1214612) Label Introduction
Introducing a deuterium label (d4) into the famciclovir structure is essential for its use in pharmacokinetic and metabolic studies. musechem.comclearsynth.com The stability and position of the label are of paramount importance.
Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable, heavy isotope of hydrogen. clearsynth.com For N-Acetyl Famciclovir-d4, the "d4" designation typically refers to the four hydrogens on the two acetyl methyl groups. However, site-specific deuteration can also be targeted at metabolically vulnerable positions to enhance stability, a strategy known as precision deuteration. nih.gov
Methods for introducing deuterium include:
Use of Deuterated Reagents: The most direct method for creating this compound (with deuteration on the acetyl groups) would be to use a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl chloride-d3, during the final esterification step of the synthesis.
Hydrogen-Deuterium (H/D) Exchange: This method involves the exchange of hydrogen atoms for deuterium from a deuterium source, often D₂O. mdpi.comhwb.gov.in This process can be facilitated by a catalyst, such as palladium on carbon (Pd/C), and may require elevated temperatures. mdpi.com The selectivity of the exchange depends on the acidity and accessibility of the protons in the molecule. mdpi.com
Reductive Deuteration: This involves the reduction of a suitable precursor using a deuterium source. For example, a double bond could be reduced using D₂ gas and a catalyst.
Table 2: Common Methods for Deuterium Labeling
| Method | Deuterium Source | Typical Application | Key Considerations |
| Deuterated Reagents | Deuterated solvents or building blocks (e.g., Acetic Anhydride-d6) | Introduction of label at specific, pre-determined sites. | Availability and cost of deuterated reagents. nih.gov |
| H/D Exchange | Deuterium oxide (D₂O) | Labeling of exchangeable protons (e.g., benzylic C-H). mdpi.com | Can lead to multiple deuterated species; requires optimization for selectivity. |
| Reductive Deuteration | Deuterium gas (D₂) | Saturation of double or triple bonds. | Requires specialized equipment for handling D₂ gas. mdpi.com |
After synthesis, it is crucial to verify the isotopic purity and structural integrity of the deuterated compound. rsc.org This ensures that the label has been incorporated at the correct position and in the expected amount, and that it remains stable under experimental conditions.
The primary analytical techniques used for this assessment are:
High-Resolution Mass Spectrometry (HR-MS): ESI-HR-MS is used to determine the isotopic enrichment of the compound. rsc.orgnih.gov By analyzing the mass-to-charge ratio with high precision, the relative abundance of the deuterated isotopologs (e.g., d0, d1, d2, d3, d4) can be calculated, providing a quantitative measure of isotopic purity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the position of deuteration by observing the disappearance or reduction of signals corresponding to the replaced protons. mdpi.comrsc.org ²H NMR can be used to directly observe the deuterium signals, confirming their presence and chemical environment. These NMR analyses provide critical information on the structural integrity of the molecule and the site-specificity of the labeling. rsc.org
These methods together provide a comprehensive characterization of the synthesized this compound, confirming its identity, purity, and the success of the isotopic labeling process. rsc.org
N-Acetylation Pathways in Chemical Synthesis of Famciclovir Derivatives
Acetylation is a key transformation in the synthesis of both famciclovir and its N-acetyl derivative. For famciclovir itself, O-acetylation of the side-chain hydroxyl groups is the final step to produce the prodrug. tandfonline.com The synthesis of this compound involves an additional N-acetylation step, targeting the 2-amino group of the purine ring.
The acetylation of a hydroxyl or amino group is typically achieved by reacting the substrate with an acetylating agent. The reaction mechanism often involves the nucleophilic attack of the amino or hydroxyl group on the electrophilic carbonyl carbon of the acetylating agent. nih.gov
Common acetylating agents include:
Acetic Anhydride ((CH₃CO)₂O): A strong and effective acetylating agent, often used with a base catalyst.
Acetyl Chloride (CH₃COCl): A highly reactive agent, typically used in the presence of a non-nucleophilic base to scavenge the HCl byproduct. nih.gov
For the synthesis of this compound, the N-acetylation could theoretically be performed on the famciclovir-d4 molecule. However, controlling the selectivity between the 2-amino group and any potentially reactive sites can be challenging. A more controlled approach involves using a starting material that is already N-acetylated, such as N2-acetyl-guanine derivatives, which are employed in some famciclovir synthesis routes to improve regioselectivity during the alkylation step. researchgate.netnih.gov This strategy incorporates the N-acetyl group at an early stage, simplifying the final steps of the synthesis.
Synthesis of Acetylated Intermediates and Final Products
The synthesis of this compound, a deuterated analog of a famciclovir impurity, involves multi-step chemical processes that hinge on the preparation of key acetylated intermediates. While direct literature on the synthesis of this compound is not extensively available, its preparation can be inferred from established synthetic routes for famciclovir and its analogs. These routes typically involve the alkylation of a purine base with a suitable side chain, followed by functional group manipulations, including acetylation.
A common strategy for synthesizing famciclovir involves the coupling of a protected purine derivative, such as 2-amino-6-chloropurine, with a functionalized side chain. This side chain is designed to be later converted into the 4-(acetoxymethyl)-3-(acetoxy)butyl group characteristic of famciclovir.
One established method for famciclovir synthesis begins with the chlorination of guanine to produce 2-amino-6-chloropurine. This intermediate is then alkylated at the N-9 position with a side chain precursor. An improved industrial synthesis utilizes N2-acetyl-7-benzylguanine and a cyclic side chain precursor, 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, to achieve regioselective N9-alkylation in good yield nih.gov. The resulting coupling product undergoes further transformations to yield famciclovir nih.gov.
Another approach involves the reaction of 2-amino-6-chloropurine with triethyl 3-bromopropane-1,1,1-tricarboxylate. This is followed by decarbethoxylation and transesterification to build the necessary side chain researchgate.net. Subsequent reduction and esterification steps lead to the formation of famciclovir researchgate.netissplc.com. A key step in many syntheses is the acetylation of a diol intermediate. For instance, a diol of a purine derivative can be reacted with an acetylating agent like acetic anhydride ((R₅)₂O where R₅ is acetyl) to form the final diacetate product google.com.
To synthesize this compound, a deuterated acetylating agent, such as acetic anhydride-d6, would be introduced during the acetylation step. This would result in the incorporation of deuterium atoms into the acetyl groups of the final molecule. The synthesis would likely proceed through an intermediate such as 2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]purine, which would then be acetylated using the deuterated reagent.
The synthesis process can be summarized in the following key transformations:
Formation of the Purine Core: Starting from guanine or a derivative, the purine ring system is functionalized, often by chlorination, to prepare it for side-chain attachment google.com.
Side-Chain Attachment: The functionalized purine is reacted with a suitable side-chain precursor. The regioselectivity of this alkylation is crucial, with the N-9 substituted product being the desired isomer for famciclovir google.com.
Side-Chain Modification: The attached side chain undergoes a series of reactions, including reduction and hydrolysis, to generate a diol intermediate.
Acetylation: The diol intermediate is acetylated to produce the final diacetate ester. For the synthesis of this compound, a deuterated acetyl source is used in this step.
Advanced Analytical Methodologies for N Acetyl Famciclovir D4
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS has become the cornerstone of quantitative bioanalysis due to its high sensitivity, selectivity, and specificity. For N-Acetyl Famciclovir-d4, this technique is indispensable for its use as an internal standard in pharmacokinetic and metabolic studies of famciclovir (B1672041).
Method Development for Deuterated Pharmaceutical Analogs
The development of LC-MS/MS methods for deuterated pharmaceutical analogs like this compound requires a systematic approach. The primary goal is to establish a method that is not only sensitive and accurate but also robust and reproducible. Key considerations in method development include the selection of an appropriate chromatographic column, optimization of mobile phase composition, and fine-tuning of mass spectrometric parameters.
Stable isotopically labeled (SIL) internal standards are the preferred choice in quantitative bioanalysis as they exhibit nearly identical physicochemical properties to the analyte, co-eluting chromatographically and showing similar ionization efficiency. This co-elution is a critical characteristic that helps to compensate for variations in sample preparation, injection volume, and matrix effects, thus improving the precision and accuracy of the assay. The use of deuterated analogs as internal standards is a common practice in the pharmaceutical industry.
Optimization of Chromatographic Separation for this compound
Achieving optimal chromatographic separation is crucial for resolving the analyte of interest from endogenous matrix components and potential isomers or impurities. For this compound and the parent drug, famciclovir, reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique.
A typical starting point for method development involves screening different stationary phases, such as C18 or C8 columns, and evaluating various mobile phase compositions. The mobile phase often consists of an aqueous component (e.g., water with a pH modifier like formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). Gradient elution, where the proportion of the organic solvent is varied over time, is frequently used to achieve efficient separation of compounds with different polarities.
Based on established methods for famciclovir and its impurities, a suitable chromatographic separation for this compound can be achieved using a C18 column with a gradient elution profile. The United States Pharmacopeia-National Formulary (USP-NF) monograph for famciclovir tablets suggests a C18 column for the separation of famciclovir and its related compounds, including N-Acetyl famciclovir. uspnf.com
Interactive Data Table: Illustrative Chromatographic Conditions for Famciclovir and Related Compounds
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Initial: 5% B, linear gradient to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Detector | UV at 225 nm and Mass Spectrometer |
This table represents a typical starting point for method development and would require optimization for the specific analysis of this compound.
Mass Spectrometric Parameter Tuning for Enhanced Sensitivity and Specificity
The mass spectrometer is a highly sensitive and selective detector. For quantitative analysis, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used. This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole.
The fragmentation of famciclovir has been reported to involve losses of acetic acid and ketene from the diacetate side chain, as well as cleavage to yield the protonated 2-aminopurine base. nih.gov The fragmentation pattern of this compound would be expected to follow a similar pathway, with a mass shift corresponding to the N-acetylation and deuteration.
The tuning of mass spectrometric parameters is a critical step to maximize the signal intensity of the analyte and internal standard. This includes optimizing the electrospray ionization (ESI) source parameters (e.g., capillary voltage, source temperature, and gas flows) and the collision energy for the MRM transitions.
Interactive Data Table: Predicted MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Acetyl Famciclovir | 364.2 | 178.1 | To be optimized |
| This compound | 368.2 | 178.1 | To be optimized |
The precursor ion for N-Acetyl Famciclovir is calculated based on its molecular weight of 363.37 g/mol . The d4 analog would have a mass shift of +4. The product ion at m/z 178.1 would correspond to the N-acetylated aminopurine moiety. These values are predictive and require experimental verification and optimization.
Quantitative Bioanalysis Utilizing this compound as an Internal Standard
In quantitative bioanalysis, this compound is added to biological samples (e.g., plasma, urine) at a known concentration before sample preparation. The ratio of the peak area of the analyte (e.g., famciclovir or its metabolites) to the peak area of the internal standard (this compound) is then used to construct a calibration curve and determine the concentration of the analyte in the unknown samples.
The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating the variability associated with sample extraction, matrix effects, and instrument response. nih.gov This ensures the reliability and accuracy of the bioanalytical data, which is essential for pharmacokinetic and bioequivalence studies.
Advanced Spectroscopic Techniques for Structural Elucidation
While LC-MS/MS is a powerful tool for quantification, other spectroscopic techniques are necessary for the definitive structural elucidation of compounds, including the confirmation of isotopic labeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise location of atoms within a molecule. Specifically, Deuterium (B1214612) (²H) NMR spectroscopy is the most direct method for confirming the site of deuteration in a molecule like this compound.
The principle of ²H NMR is similar to that of proton (¹H) NMR, but it specifically detects the deuterium nucleus, which has a spin of 1. A ²H NMR spectrum will show signals corresponding to the chemical environments of the deuterium atoms in the molecule. wikipedia.org The absence of a signal in the ¹H NMR spectrum at a position where a signal is present in the ²H NMR spectrum provides definitive evidence of deuteration at that site. magritek.com
For this compound, the deuterons are expected to be on the butyl side chain. A detailed analysis of the ¹H and ²H NMR spectra would confirm their exact positions. The chemical shifts in ²H NMR are equivalent to those in ¹H NMR, which aids in the assignment of the signals. illinois.edu
Interactive Data Table: Expected NMR Data for Deuteration Site Confirmation
| Nucleus | Expected Chemical Shift (ppm) | Rationale for Deuteration Confirmation |
| ¹H | Signal absent or reduced | Disappearance or significant reduction in the integration of the signal corresponding to the deuterated position. |
| ²H | Signal present | Appearance of a signal at the chemical shift corresponding to the deuterated position. |
The exact chemical shifts would need to be determined experimentally.
In addition to 1D NMR techniques, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate the deuterium nuclei with their attached carbons, further confirming the site of deuteration.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Analogs
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous identification and structural characterization of this compound and its related substances. Unlike standard mass spectrometry, HRMS provides exceptional mass accuracy, typically in the low parts-per-million (ppm) range, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This capability is critical in distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.
In the analysis of this compound analogs, HRMS is employed to obtain high-resolution full-scan mass spectra. The accurate mass measurement of the protonated molecule ([M+H]⁺) or other adduct ions enables the proposal of a molecular formula. This is particularly important for identifying metabolites or degradation products where the structure is unknown.
Fragmentation analysis using tandem mass spectrometry (MS/MS) within an HRMS instrument provides further structural insights. By inducing fragmentation of the precursor ion and accurately measuring the masses of the resulting product ions, it is possible to deduce the structure of the original molecule. For instance, in the positive-ion mode analysis of famciclovir, characteristic product ions are observed due to the loss of specific chemical groups. The fragmentation of famciclovir ([M+H]⁺ with m/z 322) has been shown to produce product ions with m/z 280, corresponding to the loss of ethenone (C₂H₂O), and m/z 262, resulting from the loss of acetic acid (CH₃COOH) nih.gov. These fragments can further lose ethenone or acetic acid to yield ions with m/z 220 and 202, respectively nih.gov.
For this compound, the fragmentation pattern would be expected to show similar neutral losses, but with mass shifts corresponding to the presence of the acetyl group and the four deuterium atoms. The accurate mass measurement of these fragment ions by HRMS would be essential to confirm their elemental composition and, by extension, the structure of the N-acetylated and deuterated analog.
Table 1: Theoretical HRMS Fragmentation of this compound
| Precursor Ion | Theoretical m/z | Fragmentation | Product Ion | Theoretical m/z |
| [M+H]⁺ | C₁₆H₁₈D₄N₅O₅⁺ | Loss of CH₂CO | [M+H - 42.0106]⁺ | C₁₄H₁₆D₄N₅O₄⁺ |
| [M+H]⁺ | C₁₆H₁₈D₄N₅O₅⁺ | Loss of CH₃COOH | [M+H - 60.0211]⁺ | C₁₄H₁₄D₄N₅O₃⁺ |
| [M+H - 42.0106]⁺ | C₁₄H₁₆D₄N₅O₄⁺ | Loss of CH₃COOH | [M+H - 102.0317]⁺ | C₁₂H₁₂D₄N₅O₂⁺ |
| [M+H - 60.0211]⁺ | C₁₄H₁₄D₄N₅O₃⁺ | Loss of CH₂CO | [M+H - 102.0317]⁺ | C₁₂H₁₂D₄N₅O₂⁺ |
Note: The table presents a hypothetical fragmentation pathway based on known fragmentation of famciclovir. Actual fragmentation would need to be confirmed experimentally.
The high resolving power of HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, allows for the separation of ions with very small mass differences, further enhancing the confidence in identification.
Sample Preparation Strategies for Diverse Research Matrices
The successful analysis of this compound in various research settings, from in vitro experiments to preclinical studies, is highly dependent on the sample preparation methodology. The goal of sample preparation is to extract the analyte of interest from a complex matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection by the analytical instrument.
Extraction and Clean-up Procedures for In Vitro and Preclinical Samples
The choice of extraction and clean-up procedure is dictated by the nature of the sample matrix (e.g., cell culture media, plasma, tissue homogenates) and the physicochemical properties of the analyte. For nucleoside analogs like famciclovir and its derivatives, several well-established techniques are commonly employed.
Protein Precipitation (PPT): This is a simple and widely used method for removing proteins from biological samples such as plasma and serum. It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid, perchloric acid) to the sample, which causes the proteins to precipitate researchgate.net. After centrifugation, the supernatant containing the analyte can be directly injected into the LC-MS system or subjected to further clean-up. For the analysis of penciclovir (B1679225), the active metabolite of famciclovir, in human plasma, a simple protein precipitation with perchloric acid has been successfully used researchgate.net.
Liquid-Liquid Extraction (LLE): LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The choice of the organic solvent is critical and depends on the polarity of the analyte. While effective, LLE can be labor-intensive and may require solvent evaporation and sample reconstitution steps.
Solid-Phase Extraction (SPE): SPE is a more selective and versatile technique for sample clean-up and concentration. It utilizes a solid sorbent material packed into a cartridge or a well plate to retain the analyte from the liquid sample. Interfering substances are washed away, and the analyte is then eluted with a small volume of a suitable solvent. For antiviral nucleoside analogs, various SPE sorbents can be used, including reversed-phase (e.g., C18) and ion-exchange materials, depending on the specific properties of the analyte and the matrix. Micro-solid phase extraction in pipette tips (µ-SPE-PT) has been shown to be an effective approach for the simultaneous analysis of multiple antiviral drugs from biological media mdpi.com.
Table 2: Comparison of Sample Preparation Techniques for Antiviral Nucleoside Analogs
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Protein denaturation and precipitation by organic solvent or acid. | Simple, fast, and inexpensive. | Non-selective, may result in matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Provides a cleaner extract than PPT. | Labor-intensive, requires larger solvent volumes. |
| Solid-Phase Extraction (SPE) | Selective retention of analyte on a solid sorbent. | High selectivity, good concentration factor, amenable to automation. | More expensive, requires method development. |
For in vitro samples, such as cell lysates or culture media, the sample preparation may be simpler. Often, a protein precipitation step followed by centrifugation is sufficient to prepare the sample for LC-HRMS analysis. In preclinical studies involving animal plasma or tissue samples, more rigorous clean-up using SPE is often necessary to remove lipids and other endogenous components that can interfere with the analysis and cause ion suppression in the mass spectrometer. The development of a robust and reproducible sample preparation method is a critical step in ensuring the accuracy and reliability of quantitative and qualitative analyses of this compound in complex research matrices.
In Vitro and Preclinical Metabolic Profiling and Fate Studies of Famciclovir Derivatives
Biotransformation Pathways of Famciclovir (B1672041) and Related Acetylated Metabolites in Non-Human Systems
Famciclovir is a prodrug that undergoes extensive metabolic conversion to become the active antiviral agent, penciclovir (B1679225). drugbank.compatsnap.com The primary biotransformation pathway observed in multiple non-human systems, including rats, rabbits, and guinea pigs, involves a two-step process. nih.govnih.gov The initial step is the deacetylation of famciclovir, followed by an oxidation reaction to form penciclovir. nih.govnih.gov
Upon administration, famciclovir is rapidly metabolized to its 6-deoxy intermediate, known as BRL 42359 (6-deoxypenciclovir), through the removal of two acetyl groups. nih.govnih.gov This intermediate is then oxidized at the 6-position of the purine ring to yield the pharmacologically active penciclovir. nih.govnih.gov Studies in various animal models have shown that while the principal pathway remains consistent, the rate and extent of formation of minor metabolites can vary between species. For instance, in rabbit liver studies, famciclovir and 6-deoxypenciclovir were found to be good substrates, but resulted in the formation of two major metabolites for each, including 8-oxo derivatives alongside the primary 6-oxo compounds. nih.govsemanticscholar.org
The metabolic activation of famciclovir is dependent on two key enzymatic reactions: deacetylation and oxidation.
Deacetylation: The first stage of biotransformation is the hydrolysis of the two ester bonds in the famciclovir molecule. This reaction, catalyzed by esterase enzymes, removes the acetyl groups to produce the intermediate metabolite, 6-deoxypenciclovir. nih.gov This step is crucial for preparing the molecule for the subsequent and final activation step.
Oxidation: Following deacetylation, the 6-deoxypenciclovir intermediate undergoes oxidation. This reaction converts the 6-deoxy position of the purine ring to a 6-oxo group, resulting in the formation of penciclovir. nih.gov This oxidation is the rate-limiting step in the activation of famciclovir and is critical for its antiviral activity. nih.gov The mechanism is highly efficient in human liver cytosol and proceeds without the need for cofactors like NADPH, which is characteristic of certain enzymatic pathways. nih.govnih.gov
The biotransformation of famciclovir is mediated by specific, non-cytochrome P450 (non-CYP) enzymes.
Esterases: These enzymes are responsible for the initial deacetylation of famciclovir. nih.gov They are ubiquitous hydrolases that cleave the ester bonds, releasing the acetyl groups and forming the 6-deoxypenciclovir intermediate.
Aldehyde Oxidase (AO): Extensive in vitro studies using human, guinea pig, and rat liver preparations have provided strong evidence that aldehyde oxidase is the primary enzyme responsible for the oxidation of 6-deoxypenciclovir to penciclovir. nih.govnih.govsemanticscholar.org AO is a molybdenum-containing enzyme that plays a key role in the metabolism of various xenobiotics. nih.gov Inhibition studies using known AO inhibitors like menadione and isovanillin showed extensive blocking of the oxidation reaction, confirming AO's central role. nih.gov
Xanthine Oxidase (XO): While also a molybdenum hydroxylase, studies have demonstrated that xanthine oxidase does not play a significant role in the conversion of 6-deoxypenciclovir to penciclovir in humans. nih.govnih.gov The use of allopurinol, a specific inhibitor of xanthine oxidase, resulted in no significant inhibition of the oxidation process. nih.gov
Cytochrome P450 (CYP) Enzymes: Research indicates that the CYP enzyme system is not involved in the primary activation pathway of famciclovir. nih.gov Incubations of famciclovir and its metabolites in human liver microsomes, where P450 enzymes are concentrated, did not result in the oxidation to penciclovir, and the reaction was not dependent on the P450 cofactor NADPH. nih.gov
| Enzyme Class | Specific Enzyme | Role in Famciclovir Metabolism |
| Hydrolases | Esterases | Catalyze the deacetylation of famciclovir to 6-deoxypenciclovir. |
| Oxidoreductases | Aldehyde Oxidase (AO) | Catalyzes the key oxidation of 6-deoxypenciclovir to the active drug, penciclovir. nih.govnih.gov |
| Oxidoreductases | Xanthine Oxidase (XO) | Shown to have no significant contribution to the primary activation pathway. nih.gov |
| Oxidoreductases | Cytochrome P450 (CYP) | Not involved in the oxidation of 6-deoxypenciclovir to penciclovir. nih.gov |
Application of In Vitro Metabolism Models
To investigate the metabolic pathways of drugs like famciclovir without conducting in vivo studies, various in vitro models are employed. These systems allow for the detailed characterization of enzymatic reactions and the identification of metabolites.
Liver microsomes and hepatocytes are the most common in vitro tools for studying drug metabolism. researchgate.netspringernature.com
Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly CYP enzymes. researchgate.netdls.com While useful, they lack cytosolic enzymes. dls.com In the case of famciclovir, studies with liver microsomes helped demonstrate that the critical oxidation step is not catalyzed by microsomal enzymes like CYPs, as the reaction primarily occurred in the liver cytosol fraction. nih.gov
Hepatocytes: As intact liver cells, hepatocytes contain the full complement of metabolic enzymes and cofactors, including both microsomal and cytosolic enzymes. researchgate.net They are considered the "gold standard" for in vitro metabolism studies as they provide a more physiologically relevant environment. dls.comresearchgate.net The use of hepatocytes allows for the investigation of the complete metabolic cascade of famciclovir, from the initial deacetylation to the final oxidation.
| In Vitro Model | Key Features | Application in Famciclovir Studies |
| Liver Microsomes | Contains enzymes from the endoplasmic reticulum (e.g., CYPs, UGTs). dls.com Lacks cytosolic enzymes. | Used to rule out the involvement of Cytochrome P450 enzymes in the activation of famciclovir. nih.gov |
| Hepatocytes | Intact liver cells containing a full range of metabolic enzymes and cofactors. researchgate.net | Allows for the study of the complete two-step metabolic activation pathway in a physiologically relevant system. |
| Liver Cytosol / S9 Fraction | Cytosol contains soluble enzymes; S9 is a mix of cytosol and microsomes. | Crucial for identifying aldehyde oxidase, a cytosolic enzyme, as the key catalyst for converting 6-deoxypenciclovir to penciclovir. nih.govnih.gov |
To pinpoint the exact enzyme responsible for a specific metabolic reaction, recombinant enzyme systems are utilized. bioivt.com These systems involve expressing a single, purified human enzyme in a cellular system, such as E. coli or insect cells. acs.org By incubating the drug substrate with the specific recombinant enzyme, researchers can definitively confirm its role in the metabolic pathway. For famciclovir metabolism, using a recombinant human aldehyde oxidase system would allow for the unambiguous confirmation of its catalytic activity in the oxidation of 6-deoxypenciclovir to penciclovir, free from the influence of other enzymes present in liver fractions.
Deuterium (B1214612) Labeling for Tracing Metabolic Fate and Pathways
Stable isotope labeling is a powerful technique used to trace the metabolic fate of drugs. Deuterium (²H), a stable, non-radioactive isotope of hydrogen, is often incorporated into a drug molecule. nih.gov The presence of deuterium creates a heavier version of the molecule that is chemically identical in its reactions but can be distinguished and quantified by mass spectrometry.
N-Acetyl Famciclovir-d4 is a deuterated analog of an acetylated famciclovir metabolite. The "-d4" signifies that four hydrogen atoms in the molecule have been replaced with deuterium atoms. This labeled compound is invaluable in pharmacokinetic and metabolism studies for several reasons:
Internal Standard: In quantitative bioanalysis, this compound can be used as an internal standard. When added to a biological sample (like plasma or urine), it behaves almost identically to the non-labeled N-Acetyl Famciclovir during sample extraction and analysis. Its distinct mass allows for precise quantification of the unlabeled analyte.
Metabolic Tracer: By administering a deuterated compound, researchers can track its journey through the body. The unique mass signature of the deuterium label allows for the unambiguous identification of all downstream metabolites derived from the original compound, helping to map complex metabolic pathways and identify novel metabolites. nih.govmeduniwien.ac.at This technique, sometimes referred to as Deuterium Metabolic Imaging (DMI), provides clear insights into substrate fluxes and metabolic breakdowns. nih.govnih.gov
Elucidation of Metabolite Structures Through Isotope Incorporation
The use of isotopically labeled compounds is a powerful technique in drug metabolism studies to trace the fate of a drug and identify its metabolites. While no studies specifically detail the use of this compound for metabolite elucidation, research on famciclovir itself demonstrates this principle. For instance, studies have utilized 14C-labeled famciclovir to track its absorption, metabolism, and excretion.
A notable example of isotope incorporation in famciclovir research involved the use of isotopically chiral [4'-13C]famciclovir to identify the stereospecificity of its monoacetylated intermediates. During its conversion to the active antiviral agent penciclovir, famciclovir forms two chiral metabolites: monoacetyl-6-deoxy-penciclovir and monoacetyl-penciclovir. By using 13C NMR spectroscopy on the metabolites produced in human intestinal wall extract, researchers determined that the esterase enzymes preferentially hydrolyzed the acetyl group from the pro-(S)-acetoxymethyl group of famciclovir. nih.gov This elegant use of a stable isotope label allowed for the precise determination of the metabolic pathway's stereochemistry.
In principle, a deuterated compound like this compound could be used in a similar fashion. The deuterium (d4) label would introduce a specific mass shift, facilitating the detection and structural characterization of metabolites using mass spectrometry (MS). By comparing the mass spectra of metabolites from the deuterated and non-deuterated compound, researchers can pinpoint which parts of the molecule have been metabolically altered.
Investigation of Kinetic Isotope Effects on Metabolism
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. This can occur when the bond to the isotopic atom is broken or significantly altered in the rate-determining step of the reaction. In drug metabolism, a deuterium KIE is often observed when a C-H bond is cleaved by a metabolic enzyme, such as a cytochrome P450.
There are no published studies investigating the kinetic isotope effects on the metabolism of this compound. However, if the deuterium atoms in this compound were placed at a site of metabolic oxidation, a KIE could potentially be observed. For example, if a C-D bond were to be hydroxylated, the reaction rate might be slower compared to the corresponding C-H bond in the non-deuterated molecule. This can have significant implications for the pharmacokinetic profile of a drug, potentially leading to a longer half-life and increased exposure. The primary metabolic pathway of famciclovir to penciclovir involves deacetylation and oxidation, with the latter step being catalyzed by aldehyde oxidase.
Preclinical Pharmacokinetics and Disposition in Animal Models (excluding clinical trials)
As there is no specific preclinical data available for this compound, this section will discuss the preclinical pharmacokinetics of the parent compound, famciclovir, in various animal models. Famciclovir is a prodrug that is well-absorbed orally and then rapidly and extensively converted to the active antiviral compound, penciclovir.
Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics
Preclinical studies in rats and dogs have shown that after oral administration, famciclovir undergoes extensive first-pass metabolism. nih.gov In these models, very little to no unchanged famciclovir is detected in the plasma. The primary metabolites found in circulation are penciclovir and its 6-deoxy precursor, BRL 42359.
In rats administered 14C-famciclovir, the absorption of drug-related material was found to be good, with peak blood concentrations of radioactivity occurring within 1.5 hours. The majority of the radioactive dose was excreted in the urine. Similarly, in dogs, absorption was efficient, and the primary route of excretion was renal.
The metabolic conversion of famciclovir to penciclovir proceeds via two main steps: deacetylation to BRL 42359, followed by oxidation at the 6-position of the purine ring to form penciclovir. This final oxidation step is catalyzed by aldehyde oxidase.
Interspecies Comparisons of Metabolic Pathways in Preclinical Development
Interspecies comparisons of drug metabolism are crucial in preclinical development to select the most appropriate animal model for predicting human pharmacokinetics and toxicity. Studies with famciclovir have been conducted in rats, dogs, and cats, revealing some interesting differences in its metabolic activation to penciclovir.
In both rats and dogs, famciclovir is extensively metabolized to penciclovir via the intermediate BRL 42359. However, the rate of conversion of BRL 42359 to penciclovir appears to be slower in dogs compared to rats. This results in different plasma concentration-time profiles for the metabolites in these two species.
Pharmacokinetic studies in cats have also been performed to optimize dosing for the treatment of feline herpesvirus. These studies revealed that the metabolism of famciclovir can be saturable in this species, and the conversion of BRL 42359 to penciclovir is the rate-limiting step.
The table below summarizes some of the key pharmacokinetic parameters of famciclovir's major metabolites in different preclinical species.
| Species | Metabolite | Cmax (µg/mL) | Tmax (h) |
|---|---|---|---|
| Rat | Penciclovir | 3.5 | 0.5 |
| Rat | BRL 42359 | 2.2 | 0.5 |
| Dog | Penciclovir | 4.4 | 3 |
| Dog | BRL 42359 | 10.0 | 1 |
Role of N Acetyl Famciclovir D4 As a Research Probe and Reference Standard
Utility in Method Validation and Quality Control for Bioanalytical Assays
The development of robust and reliable bioanalytical methods is a cornerstone of pharmaceutical research, ensuring that data from pharmacokinetic and other studies are accurate and reproducible. europa.eugmp-compliance.org N-Acetyl Famciclovir-d4 serves a critical function in this domain, primarily as an ideal internal standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). aptochem.com
Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in quantitative mass spectrometry. scispace.comtexilajournal.com Because this compound is chemically identical to the non-labeled analyte (N-Acetyl Famciclovir), it exhibits nearly identical behavior during sample extraction, chromatography, and ionization in the mass spectrometer. aptochem.com This co-elution allows it to accurately correct for variability that can occur at each step of the analytical process, such as loss during sample preparation or fluctuations in instrument response due to matrix effects. kcasbio.com
The key advantages of using this compound in method validation and quality control include:
Correction for Matrix Effects: Biological samples like plasma are complex matrices that can suppress or enhance the ionization of an analyte, leading to inaccurate measurements. A SIL-IS experiences the same matrix effects as the analyte, allowing the ratio of the two signals to remain constant and yield a more accurate quantification. kcasbio.com
Improved Precision and Accuracy: By accounting for procedural variability, deuterated internal standards significantly enhance the precision and accuracy of an assay. texilajournal.com Regulatory bodies such as the European Medicines Agency (EMA) have noted that the vast majority of bioanalytical method submissions utilize SIL-IS due to their ability to produce more reliable data. kcasbio.com
Enhanced Method Robustness: Assays using SIL-IS are less susceptible to day-to-day variations in instrument performance or minor changes in experimental conditions, making them more robust for high-throughput analysis in quality control settings. aptochem.com
The validation of a bioanalytical method using this compound would involve assessing parameters such as selectivity, accuracy, precision, and stability, as outlined in regulatory guidelines. europa.eueuropa.eu The data below illustrates typical parameters assessed during such a validation.
| Validation Parameter | Description | Acceptance Criteria (Typical) | Role of this compound |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or internal standard. | Ensures the signal for the internal standard is also free from interference. |
| Accuracy & Precision | The closeness of measured values to the nominal concentration and the degree of scatter between measurements. | Accuracy within ±15% of nominal (±20% at LLOQ); Precision ≤15% CV (≤20% at LLOQ). europa.eu | Normalizes variability, helping to achieve tighter accuracy and precision specifications. |
| Matrix Effect | The influence of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the ratio of analyte response in different matrix lots should be ≤15%. | Co-elutes with the analyte to compensate for ion suppression or enhancement. kcasbio.com |
| Recovery | The efficiency of the extraction process for the analyte from the biological matrix. | Recovery should be consistent and reproducible, though it does not need to be 100%. gmp-compliance.org | Tracks the extraction efficiency of the analyte, as both should have similar recovery rates. |
Contributions to Understanding Prodrug Activation and Metabolism Mechanisms in Research Models
Famciclovir (B1672041) is a prodrug that is inactive in its administered form. nih.gov After oral administration, it undergoes rapid and extensive first-pass metabolism, involving deacetylation and oxidation, to form its active antiviral component, Penciclovir (B1679225). veeprho.com Stable isotope-labeled compounds like this compound are powerful tools for elucidating such complex metabolic pathways in research models. nih.gov
The application of labeled compounds in absorption, distribution, metabolism, and excretion (ADME) studies allows researchers to trace the fate of a molecule and its metabolites with high specificity. nih.govdntb.gov.ua When this compound is introduced into an in vitro or in vivo research model, its distinct mass signature allows it to be unequivocally distinguished from its non-labeled counterparts and other endogenous molecules by mass spectrometry.
This capability is instrumental in several research applications:
Metabolite Identification: Researchers can confidently identify novel metabolites by searching for the characteristic mass shift of the deuterium (B1214612) label. This helps in building a complete picture of the metabolic fate of Famciclovir and its impurities.
Pathway Elucidation: By tracking the appearance and disappearance of the labeled compound and its metabolites over time, scientists can map the sequence of biotransformation steps and determine the rates of conversion. This is crucial for understanding the efficiency of prodrug activation to Penciclovir.
Mechanistic Studies: Stable isotopes can be used to investigate the specific enzymes responsible for metabolism through kinetic isotope effect studies. While not its primary use, the presence of deuterium can sometimes alter the rate of metabolism at or near the site of labeling, providing clues about the reaction mechanism. dntb.gov.ua
Development of Certified Reference Materials for Pharmaceutical Research
In pharmaceutical research and manufacturing, reference standards are highly purified and well-characterized materials used as a benchmark for confirming the identity, purity, and concentration of active pharmaceutical ingredients (APIs) and their impurities. gmp-compliance.orgsynthinkchemicals.com N-Acetyl Famciclovir, being a known impurity of Famciclovir, requires a reference standard for its control in the final drug product. veeprho.compharmaffiliates.com
This compound is developed as a Certified Reference Material (CRM) to support these analytical activities. A CRM is a reference standard of the highest quality, produced and certified in accordance with international standards such as ISO 17034 and ISO/IEC 17025, and is accompanied by a Certificate of Analysis (CoA) detailing its properties. sigmaaldrich.com
The role of this compound as a reference material includes:
Qualitative Identification: Used in analytical methods to confirm the presence of the N-Acetyl Famciclovir impurity by comparing chromatographic retention times and mass spectral data.
Quantitative Analysis: Serves as the standard for creating calibration curves to accurately quantify the amount of the N-Acetyl Famciclovir impurity in bulk drug substance or finished pharmaceutical products.
Method Development and Validation: Essential for developing and validating the analytical methods used for quality control, ensuring they are accurate, precise, and specific for the impurity. synzeal.comsynzeal.com
The table below summarizes the typical characterization data provided with a reference standard like this compound.
| Analytical Technique | Purpose | Information Provided |
| HPLC/UPLC | Determines purity and chromatographic profile. | Purity percentage, retention time. |
| Mass Spectrometry (MS) | Confirms molecular weight and structure. | Molecular ion mass, fragmentation pattern. |
| NMR Spectroscopy (¹H, ¹³C) | Confirms chemical structure and identity. | Chemical shifts, coupling constants, structural verification. |
| Certificate of Analysis (CoA) | Provides official documentation of quality. | Lot-specific data on identity, purity, and potency. synthinkchemicals.com |
Applications in Drug Discovery and Development Research (Non-Clinical Focus)
During the non-clinical phase of drug development, a candidate compound undergoes extensive evaluation to establish its pharmacological and toxicological profile before it can be tested in humans. nih.gov This process involves a deep understanding of the drug substance, including its potential impurities and metabolites. Labeled compounds like this compound are valuable research tools in this context.
The synthesis and availability of a labeled version of a significant impurity are important for several non-clinical research activities:
Pharmacokinetic (ADME) Studies: If N-Acetyl Famciclovir is formed as a metabolite in vivo, the deuterated standard is crucial for quantifying its levels in biological matrices from animal studies. This helps researchers understand the exposure, distribution, and clearance of the impurity itself, which is essential for assessing its potential safety implications. nih.gov
Safety and Toxicology Assessment: Regulatory guidelines often require that any impurity present above a certain threshold be evaluated for its toxicological effects. This compound can be used as an internal standard in assays to measure the exposure of the non-labeled impurity during toxicology studies, allowing for a precise correlation between exposure levels and any observed toxicities.
CMC (Chemistry, Manufacturing, and Controls): The development of a drug product requires a thorough understanding of its degradation pathways and potential impurities that can form during manufacturing or storage. nih.gov Labeled standards can be used in stress testing studies to help identify and track the formation of specific impurities under various conditions (e.g., heat, light, humidity).
Future Directions and Emerging Research Areas
Exploration of Novel Synthetic Routes for Deuterated Famciclovir (B1672041) Analogs
The synthesis of deuterated compounds like N-Acetyl Famciclovir-d4 is crucial for their use as internal standards in pharmacokinetic studies and for investigating kinetic isotope effects. Current synthetic methods can be complex and costly. Future research is focused on developing more efficient, scalable, and cost-effective synthetic routes.
Another avenue of exploration is the development of novel chemical strategies. This includes the use of more readily available deuterated starting materials and the design of new catalytic systems that can facilitate deuterium (B1214612) incorporation with high regioselectivity and isotopic purity. tandfonline.comnih.gov For example, improved industrial syntheses for famciclovir have been developed using precursors like N2-acetyl-7-benzylguanine and cyclic side chain precursors, which could be adapted for deuterated versions. nih.gov The goal is to create synthetic pathways that are not only efficient but also amenable to large-scale production, making deuterated standards more accessible for research. researchgate.net
Table 1: Comparison of Potential Synthetic Strategies for Deuterated Famciclovir Analogs
| Synthetic Strategy | Description | Potential Advantages | Challenges |
|---|---|---|---|
| Biocatalysis | Use of enzymes (e.g., lipases, phosphorylases) to catalyze specific steps in the synthesis. rsc.org | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme stability and availability, optimization of reaction conditions. |
| Novel Chemical Synthesis | Development of new chemical reactions and catalysts for deuterium incorporation. biorxiv.org | Potentially higher yields, scalability, use of cheaper deuterium sources. tandfonline.com | Harsh reaction conditions, potential for side products, catalyst cost. |
| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps to leverage the advantages of both approaches. | Combines the selectivity of enzymes with the versatility of chemical synthesis. | Integration of different reaction types, purification challenges. |
Advancements in Ultra-Trace Analytical Detection Methodologies for this compound
This compound is primarily used as an internal standard for the quantification of famciclovir and its metabolites in biological samples. The accuracy of these measurements depends on the ability to detect and quantify the deuterated standard at very low concentrations. Future advancements in analytical methodologies are aimed at improving sensitivity, specificity, and throughput.
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are the current gold standards for the analysis of famciclovir and its metabolites. nih.govrjptonline.orgimpactfactor.org Future research will likely focus on the development of more sensitive MS techniques, such as tandem mass spectrometry (MS/MS), to lower the limits of detection (LoD) and quantification (LoQ). impactfactor.org The use of advanced column technologies in HPLC and UPLC can also improve the separation of this compound from potential interferences in complex biological matrices like plasma and urine. researchgate.netsigmaaldrich.com
Furthermore, techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) are emerging for the quantitative imaging of deuterated tracers in biological tissues at a subcellular level. nih.gov While currently a specialized research tool, future developments could see its application in studying the distribution of drug metabolites, providing a visual understanding of where the drug and its byproducts accumulate in cells and tissues. nih.gov
Table 2: Analytical Techniques for the Detection of this compound
| Technique | Principle | Advantages | Future Directions |
|---|---|---|---|
| HPLC/UPLC-UV | Separation based on chromatography followed by detection using UV absorbance. rjptonline.orgresearchgate.net | Robust, widely available, suitable for routine analysis. researchgate.net | Limited sensitivity for ultra-trace analysis. |
| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. impactfactor.org | High sensitivity and specificity, accurate quantification. impactfactor.org | Development of more sensitive mass analyzers, miniaturization of systems. |
| NanoSIMS | Imaging mass spectrometry that can visualize the distribution of isotopes in a sample with high spatial resolution. nih.gov | Subcellular localization of deuterated compounds. nih.gov | Improving quantification accuracy and sample throughput. |
Integration of Computational Modeling with Experimental Metabolism Studies
Understanding the metabolism of famciclovir is essential for optimizing its therapeutic efficacy. Computational modeling, or in silico methods, can predict the metabolic fate of drugs, complementing and guiding experimental studies. researchgate.net The integration of these computational tools with experimental data from studies using this compound can provide a more complete picture of famciclovir's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
Computational models can predict potential metabolites of famciclovir by simulating its interaction with metabolic enzymes, primarily cytochrome P450 enzymes. nih.gov These predictions can then be verified experimentally by analyzing samples from in vitro or in vivo studies and looking for the predicted metabolites using this compound as a standard. This integrated approach can accelerate the identification of new metabolites and provide insights into the mechanisms of drug metabolism. researchgate.net
Moreover, computational approaches can help to understand the potential for drug-drug interactions and predict any toxicological issues related to famciclovir metabolites. nih.govnih.gov By combining in silico predictions with experimental data, researchers can build more accurate pharmacokinetic models, which can be used to refine dosing regimens and improve patient outcomes. researchgate.net
Table 3: Computational Tools in Drug Metabolism Studies
| Tool/Method | Application | Information Gained |
|---|---|---|
| Molecular Docking | Predicts the binding affinity and interaction of a drug with metabolic enzymes. nih.gov | Identification of key enzymes involved in metabolism. |
| ADMET Prediction | In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. nih.gov | Early assessment of a drug's pharmacokinetic and safety profile. |
| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a compound to its biological activity or properties. nih.gov | Prediction of metabolic stability and potential for drug interactions. |
| Metabolite Prediction Software | Algorithms that predict the likely metabolites of a parent drug based on known biotransformation reactions. researchgate.net | Guidance for experimental metabolite identification studies. |
Potential Applications in Environmental Fate and Ecotoxicology Studies of Pharmaceuticals
Pharmaceuticals, including antiviral drugs, can enter the environment through various pathways, raising concerns about their potential impact on ecosystems. nih.gov Stable isotope-labeled compounds like this compound can be invaluable tools for studying the environmental fate and ecotoxicology of famciclovir. symeres.comadesisinc.com
In environmental fate studies, this compound can be used as a tracer to follow the degradation and transformation of famciclovir in different environmental compartments, such as water and soil. researchgate.netbattelle.org By using a deuterated standard, researchers can accurately quantify the parent compound and its degradation products, even at the low concentrations typically found in the environment. nih.gov This information is crucial for assessing the persistence of the drug and its potential for bioaccumulation.
In ecotoxicology, this compound can be used in controlled laboratory experiments to study the uptake, metabolism, and excretion of famciclovir in various organisms, such as algae, invertebrates, and fish. nih.gov The environmental release of antiviral drugs is a growing concern due to the potential for ecosystem alterations and the development of antiviral resistance. nih.gov Understanding the ecotoxicological effects of these drugs is essential for assessing their environmental risk. frontiersin.orgfrontiersin.org The use of deuterated standards allows for precise measurements, providing reliable data for environmental risk assessments.
Table 4: Applications of Stable Isotope Labeling in Environmental Studies
| Application Area | Specific Use of this compound | Importance |
|---|---|---|
| Environmental Fate | Tracer to monitor the degradation and transformation of famciclovir in soil and water. researchgate.net | Assesses the persistence and mobility of the drug in the environment. battelle.org |
| Ecotoxicology | Internal standard for quantifying famciclovir uptake and metabolism in organisms. nih.gov | Determines the potential for bioaccumulation and toxicity in non-target species. |
| Wastewater Treatment | Spike-in standard to evaluate the efficiency of wastewater treatment processes in removing famciclovir. nih.gov | Helps in developing more effective methods for removing pharmaceutical contaminants from wastewater. |
| Source Tracking | Differentiating between different sources of pharmaceutical pollution in the environment. nih.gov | Aids in identifying and mitigating sources of environmental contamination. |
Q & A
Q. What analytical methods are recommended for characterizing N-Acetyl Famciclovir-d4 in preclinical studies?
To ensure accurate characterization, use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, focusing on deuterium incorporation at specified positions. Pair this with high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to assess purity and isotopic enrichment. For quantitative analysis, validate methods using calibration curves with deuterated and non-deuterated standards to account for isotopic effects .
Q. How should researchers optimize synthesis protocols for this compound to minimize isotopic dilution?
Synthetic routes should prioritize controlled deuterium exchange conditions (e.g., solvent purity, reaction temperature) to prevent hydrogen-deuterium exchange side reactions. Monitor intermediates via thin-layer chromatography (TLC) and confirm isotopic integrity using MS. Document deviations in deuterium content >2% as potential sources of experimental variability .
Q. What are the best practices for ensuring compound stability during long-term storage?
Store this compound in argon-purged, light-resistant containers at -20°C to prevent photodegradation and oxidation. Conduct accelerated stability studies under varying pH and temperature conditions (e.g., 25°C/60% RH for 6 months) and analyze degradation products via HPLC-MS. Include stabilizers like EDTA if metal-catalyzed degradation is observed .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic (PK) data between deuterated and non-deuterated analogs?
Address discrepancies by:
- Comparing metabolic pathways using hepatic microsome assays to identify deuterium isotope effects on cytochrome P450 enzymes.
- Applying compartmental PK modeling to differentiate between absorption rate variations (e.g., logP changes due to deuteration) and clearance mechanisms.
- Validate findings with in vivo studies using radiolabeled tracers to track metabolite distribution .
Q. What experimental designs are optimal for assessing isotopic interference in mass spectrometry-based assays?
Use a dual-column HPLC system with orthogonal separation mechanisms (e.g., reverse-phase vs. ion-pairing) to isolate this compound from endogenous metabolites. For MS quantification, apply dynamic multiple reaction monitoring (dMRM) with optimized collision energies to distinguish isotopic clusters. Include a matrix-matched calibration to correct for ion suppression/enhancement in biological samples .
Q. How should researchers handle conflicting data on the compound’s plasma protein binding affinity?
Conduct equilibrium dialysis assays under standardized conditions (pH 7.4, 37°C) and validate results with surface plasmon resonance (SPR) to measure binding kinetics. If discrepancies persist, evaluate the impact of deuterium on hydrophobic interactions using molecular dynamics simulations. Report methodological variables (e.g., buffer composition, protein concentration) to enable cross-study comparisons .
Q. What frameworks guide the integration of this compound into antiviral mechanism-of-action studies?
Adopt the PICO framework to structure experiments:
- Population : Viral-infected cell lines (e.g., HSV-1 in Vero cells).
- Intervention : Dose-response curves for this compound vs. non-deuterated controls.
- Comparison : IC50 values and selectivity indices.
- Outcome : Viral load reduction quantified via qPCR.
Cross-validate with chemoinformatics tools to model deuterium’s impact on drug-target binding .
Methodological Guidelines
Q. How to validate the reproducibility of deuterated compound studies across laboratories?
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?
Apply non-linear regression models (e.g., four-parameter logistic curves) to calculate EC50 values. For heterogeneous datasets, use mixed-effects models to account for batch-to-batch variability. Report confidence intervals and effect sizes to enhance cross-study comparability .
Q. How to ethically address isotopic compound use in animal studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
